Potassium3-hydroxypentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the potassium salt and water:
CH3CH2CH(OH)CH2COOH+KOH→CH3CH2CH(OH)CH2COOK+H2O
Industrial Production Methods
In an industrial setting, the production of potassium 3-hydroxypentanoate may involve the large-scale neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The process parameters, such as temperature, concentration, and reaction time, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3-oxopentanoic acid or 3-oxopentanoate.
Reduction: 3-hydroxypentanol.
Substitution: 3-chloropentanoate.
Scientific Research Applications
Potassium 3-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium 3-hydroxypentanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an anaplerotic agent, replenishing intermediates in the tricarboxylic acid (TCA) cycle. This helps maintain cellular energy production and metabolic balance. The compound may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoate: Another hydroxy acid with similar metabolic properties.
3-Hydroxyhexanoate: A longer-chain hydroxy acid with similar chemical reactivity.
3-Hydroxyvalerate: The free acid form of potassium 3-hydroxypentanoate.
Uniqueness
Potassium 3-hydroxypentanoate is unique due to its specific chain length and the presence of both a hydroxyl and a carboxylate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H9KO3 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
potassium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.K/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
GBRIERLOWUBMHT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC(=O)[O-])O.[K+] |
Origin of Product |
United States |
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